molecular formula C12H13N3 B2739505 6-(Cyclohex-3-en-1-ylamino)nicotinonitrile CAS No. 1490887-56-3

6-(Cyclohex-3-en-1-ylamino)nicotinonitrile

Cat. No.: B2739505
CAS No.: 1490887-56-3
M. Wt: 199.257
InChI Key: XWIYBDLGINTRMW-UHFFFAOYSA-N
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Description

6-(Cyclohex-3-en-1-ylamino)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles. This compound features a nicotinonitrile core with a cyclohex-3-en-1-ylamino substituent. Nicotinonitriles are known for their wide range of biological and therapeutic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohex-3-en-1-ylamino)nicotinonitrile typically involves the reaction of nicotinonitrile with cyclohex-3-en-1-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohex-3-en-1-ylamino)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Cyclohex-3-en-1-ylamino)nicotinonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Cyclohex-3-en-1-ylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Cyclohex-3-en-1-ylamino)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other nicotinonitrile derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-(cyclohex-3-en-1-ylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h1-2,6-7,9,11H,3-5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIYBDLGINTRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)NC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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